molecular formula C23H25ClN2O4S B12370682 Ponesimod-d7

Ponesimod-d7

Cat. No.: B12370682
M. Wt: 468.0 g/mol
InChI Key: LPAUOXUZGSBGDU-OUJBTHLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponesimod-d7 is a deuterium-labeled derivative of Ponesimod, a selective sphingosine-1-phosphate receptor 1 modulator. Ponesimod is primarily used for the treatment of relapsing forms of multiple sclerosis. The deuterium labeling in this compound is used for pharmacokinetic studies to trace the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ponesimod-d7 involves the incorporation of deuterium atoms into the Ponesimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive deuterated reagents .

Chemical Reactions Analysis

Types of Reactions

Ponesimod-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the molecule .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Ponesimod-d7 is used extensively in scientific research, particularly in the following areas:

    Chemistry: Used as a tracer in studies to understand the behavior of Ponesimod in chemical reactions.

    Biology: Employed in studies to trace the distribution and metabolism of Ponesimod in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ponesimod.

    Industry: Utilized in the development of new formulations and delivery methods for Ponesimod.

Mechanism of Action

Ponesimod-d7, like Ponesimod, acts as a selective sphingosine-1-phosphate receptor 1 modulator. It binds to this receptor, leading to the internalization and degradation of the receptor. This prevents lymphocytes from exiting the lymph nodes, thereby reducing their presence in the peripheral blood and limiting their ability to cause inflammation in conditions like multiple sclerosis .

Comparison with Similar Compounds

Similar Compounds

    Fingolimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis.

    Siponimod: A selective sphingosine-1-phosphate receptor modulator with a similar mechanism of action.

Uniqueness

Ponesimod-d7 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C23H25ClN2O4S

Molecular Weight

468.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i2D3,4D,5D,6D,7D

InChI Key

LPAUOXUZGSBGDU-OUJBTHLMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H]

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C

Origin of Product

United States

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